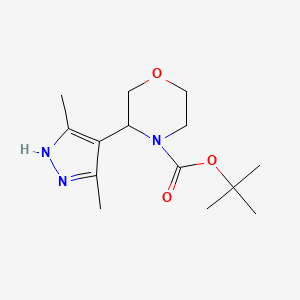
tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a pyrazole ring with a morpholine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with tert-butyl 4-chloromorpholine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique structural features. It can act as a ligand in various biochemical assays .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific enzymes or receptors involved in diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- tert-Butyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate
- Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
- 1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate
Comparison: Compared to these similar compounds, tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate stands out due to its unique combination of a pyrazole ring and a morpholine moiety. This structural feature enhances its versatility and makes it suitable for a wider range of applications in various fields .
Propiedades
Fórmula molecular |
C14H23N3O3 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-9-12(10(2)16-15-9)11-8-19-7-6-17(11)13(18)20-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16) |
Clave InChI |
NEAXMIVRHCSYFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2COCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
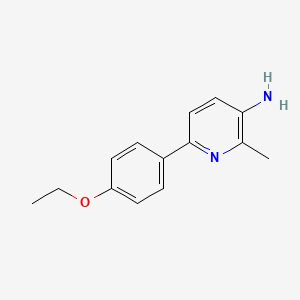

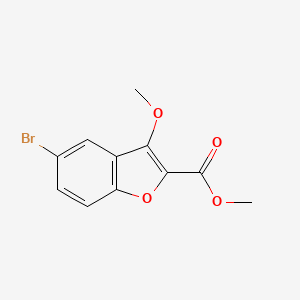
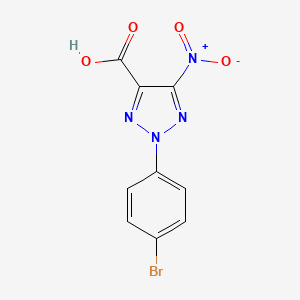
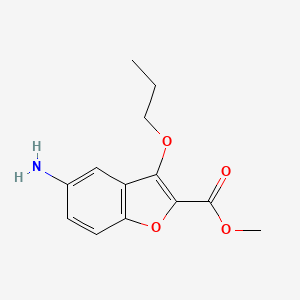
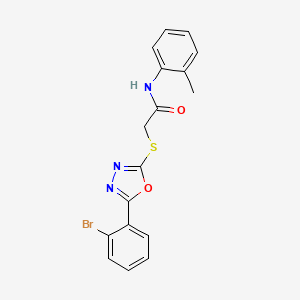
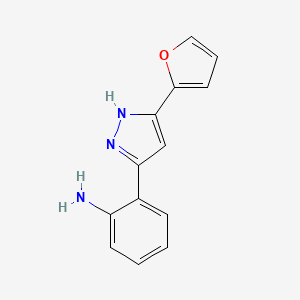

![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)

